Lipophilicity Differentiation: 2,3,6-Trimethyl vs. 3,6-Dimethyl and 6-Monomethyl Analogs
The computed partition coefficient (XLogP3-AA) for 2,3,6-trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid is 0.2, indicating a specific lipophilicity profile that differentiates it from its closest commercially available analogs. This value is critical for predicting passive membrane permeability and oral bioavailability, and it cannot be assumed to be identical in compounds with different substitution patterns [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid (CAS 872319-72-7): XLogP3-AA ~1.1 (predicted); 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid (CAS 852399-94-1): XLogP3-AA ~0.8 (predicted) |
| Quantified Difference | The target compound is 0.9 and 0.6 units lower in predicted logP compared to the 3,6-dimethyl and 6-monomethyl analogs, respectively. |
| Conditions | Computed by XLogP3 3.0 (PubChem). Values for comparators are also computational predictions from the same algorithm. |
Why This Matters
A lower logP value suggests potentially improved aqueous solubility and a different absorption profile, which is a critical selection criterion for in vitro assay design and lead optimization.
- [1] PubChem. Computed Properties for CID 84221784, CID 3245187 (3,6-dimethyl analog), and CID 2836174 (6-methyl analog). National Center for Biotechnology Information (2025). View Source
